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Compound of Interest

Compound Name: N-Allylbenzylamine

Cat. No.: B1332080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Allylbenzylamine is a secondary amine that holds significance as a versatile intermediate in

organic synthesis and possesses potential applications in medicinal chemistry. This technical

guide provides a comprehensive overview of N-Allylbenzylamine, including its

physicochemical and spectroscopic properties, a detailed synthesis protocol, and an

exploration of its biological activity, with a focus on its role as a potential antifungal agent.

Safety and handling information are also included to ensure its proper use in a laboratory

setting. This document is intended to serve as a valuable resource for professionals engaged in

chemical research and drug development.

Physicochemical Properties
N-Allylbenzylamine is a colorless to pale yellow liquid with a characteristic aromatic odor. It is

soluble in common organic solvents such as ethanol and ether, with limited solubility in water.
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Property Value Reference

CAS Number 4383-22-6 [1]

Molecular Formula C₁₀H₁₃N [1]

Molecular Weight 147.22 g/mol [1]

Density 0.924 g/cm³

Boiling Point 208 - 217.7 °C at 760 mmHg

Flash Point 92 °C

Refractive Index 1.519

Spectroscopic Data
The structural elucidation of N-Allylbenzylamine is supported by various spectroscopic

techniques.

¹H NMR Spectroscopy
The proton NMR spectrum of N-Allylbenzylamine exhibits characteristic signals corresponding

to the aromatic, allylic, and benzylic protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 5.80 - 5.95 Multiplet 1H Allylic CH

~ 5.10 - 5.25 Multiplet 2H Allylic CH₂ (terminal)

~ 3.75 Singlet 2H Benzylic CH₂

~ 3.20 Doublet 2H
Allylic CH₂ (adjacent

to N)

~ 1.50 Broad Singlet 1H Amine NH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Allylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Allylbenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Allylbenzylamine
https://www.benchchem.com/product/b1332080?utm_src=pdf-body
https://www.benchchem.com/product/b1332080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~ 140 Aromatic C (quaternary)

~ 136 Allylic CH

~ 128.5 Aromatic CH

~ 128.0 Aromatic CH

~ 127.0 Aromatic CH

~ 116.5 Allylic CH₂ (terminal)

~ 53.0 Benzylic CH₂

~ 51.5 Allylic CH₂ (adjacent to N)

Infrared (IR) Spectroscopy
The IR spectrum of N-Allylbenzylamine displays characteristic absorption bands for the

functional groups present.[2]

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 - 3500 Weak-Medium N-H stretch (secondary amine)

~ 3020 - 3080 Medium
=C-H stretch (aromatic and

vinyl)

~ 2850 - 2960 Medium C-H stretch (aliphatic)

~ 1640 Weak C=C stretch (alkene)

~ 1450 - 1600 Medium-Strong C=C stretch (aromatic ring)

~ 1020 - 1250 Medium C-N stretch

~ 690 - 770 Strong
C-H bend (monosubstituted

benzene)
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Mass Spectrometry
The mass spectrum of N-Allylbenzylamine is expected to show a molecular ion peak and

characteristic fragmentation patterns.[3][4]

m/z Interpretation

147 Molecular ion [M]⁺

91
[C₇H₇]⁺ (tropylium ion), a common fragment for

benzyl compounds

56
[C₃H₅NH]⁺ fragment from cleavage of the

benzyl-nitrogen bond

41 [C₃H₅]⁺ (allyl cation)

Synthesis of N-Allylbenzylamine
N-Allylbenzylamine can be synthesized via the nucleophilic substitution of benzylamine with

an allyl halide, such as allyl bromide.

Experimental Protocol: N-Alkylation of Benzylamine
This protocol is a general procedure for the N-alkylation of an amine.[5][6]

Materials:

Benzylamine

Allyl bromide

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

Diethyl ether

Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

benzylamine (1.0 equivalent) and anhydrous acetonitrile.

Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.

Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude N-Allylbenzylamine by vacuum distillation or column chromatography on

silica gel.

Biological Activity and Drug Development Potential
N-Allylbenzylamine belongs to the allylamine class of compounds, which are known for their

antifungal properties.[7] The primary mechanism of action for allylamine antifungals is the

inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.

[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts

membrane integrity, leading to fungal cell death.
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However, some studies on related N-aryl-N-benzylamines have indicated that the absence of

the allyl group can enhance antifungal activity, suggesting a complex structure-activity

relationship.[1][9] Further investigation into the specific activity of N-Allylbenzylamine is

warranted to fully elucidate its potential as an antifungal agent.

The benzylamine moiety is a common scaffold in many FDA-approved drugs, highlighting its

importance in medicinal chemistry. The versatile nature of N-Allylbenzylamine, with its

reactive allyl group, makes it a valuable starting material for the synthesis of more complex

molecules with potential therapeutic applications.

Signaling Pathway: Fungal Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a critical target for antifungal drug development. N-
Allylbenzylamine is hypothesized to inhibit squalene epoxidase within this pathway.

Acetyl-CoA HMG-CoA
HMG-CoA synthase

Mevalonate
HMG-CoA reductase

Isopentenyl pyrophosphate Farnesyl pyrophosphate Squalene
Squalene synthase

Squalene epoxide
Squalene epoxidase

Lanosterol ... Ergosterol

Squalene epoxidase

 N-Allylbenzylamine
(Proposed Inhibition)

Click to download full resolution via product page

Caption: Proposed inhibition of squalene epoxidase by N-Allylbenzylamine in the fungal

ergosterol biosynthesis pathway.

Experimental Protocols for Biological Evaluation
Squalene Epoxidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound

against squalene epoxidase.[10][11]

Materials:

Microsomal fraction from a fungal source (e.g., Candida albicans)
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[³H]-Squalene (radiolabeled substrate)

NADPH

FAD

Bovine Serum Albumin (BSA)

Test compound (N-Allylbenzylamine) dissolved in a suitable solvent (e.g., DMSO)

Potassium phosphate buffer (pH 7.4)

Scintillation cocktail

Methanolic potassium hydroxide (for quenching the reaction)

Hexane (for extraction)

Procedure:

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.

Add the fungal microsomal protein to the reaction mixture.

Add the test compound at various concentrations (and a vehicle control).

Pre-incubate the mixture for a short period at 37°C.

Initiate the reaction by adding [³H]-squalene.

Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

Stop the reaction by adding methanolic potassium hydroxide.

Extract the lipids with hexane.

Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.
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Calculate the percentage of inhibition at each concentration of the test compound and

determine the IC₅₀ value.

Preparation

Reaction

Analysis

Prepare Reaction Mix
(Buffer, NADPH, FAD, BSA)

Add Fungal Microsomes

Add N-Allylbenzylamine
(or vehicle)

Pre-incubate at 37°C

Initiate with [³H]-Squalene

Incubate at 37°C

Quench Reaction

Extract Lipids

Scintillation Counting

Calculate IC₅₀
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Click to download full resolution via product page

Caption: Workflow for the squalene epoxidase inhibition assay.

Safety and Handling
N-Allylbenzylamine is classified as a corrosive substance that can cause severe skin burns

and eye damage.[12] It is essential to handle this chemical with appropriate safety precautions

in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and

safety goggles or a face shield.

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact,

immediately flush the affected area with copious amounts of water for at least 15 minutes

and seek medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents and acids.

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be considered a

substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before

handling N-Allylbenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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